![molecular formula C20H21BrN2O3S B4178525 2-[(4-bromobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4178525.png)
2-[(4-bromobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
Overview
Description
2-[(4-bromobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, commonly known as BMB-4, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. BMB-4 is a thioacetamide derivative that has been shown to exhibit potent anti-cancer properties by inhibiting the activity of a specific enzyme called N-myristoyltransferase (NMT).
Mechanism of Action
BMB-4 exerts its anti-cancer effects by inhibiting the activity of 2-[(4-bromobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, which is an enzyme that catalyzes the addition of a myristoyl group to the N-terminus of certain proteins. This myristoylation is required for the proper localization and function of these proteins. By inhibiting 2-[(4-bromobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, BMB-4 disrupts the myristoylation of specific proteins that are involved in cancer cell growth and metastasis.
Biochemical and Physiological Effects:
BMB-4 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. Additionally, BMB-4 has been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for the growth and spread of cancer cells. BMB-4 has also been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using BMB-4 in lab experiments is its specificity for 2-[(4-bromobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, which allows for the targeted inhibition of this enzyme. Additionally, BMB-4 has been shown to have low toxicity in normal cells, which is important for the development of safe and effective cancer therapies. However, one limitation of using BMB-4 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the use of BMB-4 in cancer research. One area of interest is the development of BMB-4 as a therapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of BMB-4 and its effects on cancer cell growth and metastasis. Other potential future directions include the development of more soluble analogs of BMB-4 and the exploration of its potential use in combination with other cancer therapies.
Scientific Research Applications
BMB-4 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. BMB-4 has also been shown to inhibit the metastasis of cancer cells by blocking the activity of 2-[(4-bromobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, which is involved in the regulation of cell migration and invasion.
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3S/c21-16-7-5-15(6-8-16)13-27-14-19(24)22-18-4-2-1-3-17(18)20(25)23-9-11-26-12-10-23/h1-8H,9-14H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNGHWRGBPTGQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromobenzyl)sulfanyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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